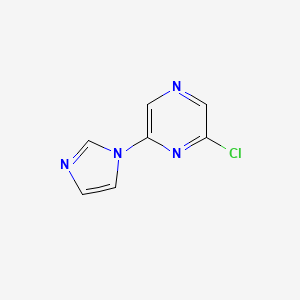

2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-6-imidazol-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-3-10-4-7(11-6)12-2-1-9-5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEPEXVSWGTIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650570 | |

| Record name | 2-Chloro-6-(1H-imidazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-48-0 | |

| Record name | 2-Chloro-6-(1H-imidazol-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-(1H-imidazol-1-yl)pyrazine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. While experimental data for this specific molecule is limited, this document synthesizes available information, draws logical inferences from structurally related analogs, and presents a detailed framework for its synthesis, characterization, and potential applications. The pyrazine core, a six-membered aromatic ring with two nitrogen atoms, is a prevalent scaffold in numerous biologically active compounds, and its derivatives are actively being explored for various therapeutic indications.[1][2][3][4] This guide serves as a valuable resource for researchers engaged in the design and development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazine and its derivatives represent a critical class of N-heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry.[1][3] The unique electronic properties conferred by the two nitrogen atoms within the aromatic ring contribute to the diverse pharmacological activities observed in this family of molecules.[5] Pyrazine-containing compounds have demonstrated a wide spectrum of biological effects, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][6][7] The structural versatility of the pyrazine ring allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This has led to the development of several marketed drugs incorporating the pyrazine moiety and a robust pipeline of investigational agents.[1]

This compound is a specific derivative that combines the pyrazine core with an imidazole ring, another important pharmacophore known for its diverse biological roles. The presence of a chlorine atom provides a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. This guide will delve into the known and predicted characteristics of this compound, offering a solid foundation for its exploration in drug discovery programs.

Physicochemical Properties

Direct experimental data for this compound is not extensively available in the public domain. However, by leveraging data from structurally similar compounds and computational predictions, we can establish a reliable profile of its key physical and chemical properties.

| Property | Value | Source/Method |

| Molecular Formula | C₇H₅ClN₄ | |

| Molecular Weight | 180.59 g/mol | |

| Appearance | Predicted to be a solid at room temperature. | Based on analogs |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | Based on general solubility of similar heterocyclic compounds. |

| CAS Number | 941294-48-0 | [8][9] |

Note: The properties listed as "Not experimentally determined" are estimations based on the physical characteristics of closely related pyrazine derivatives. Experimental verification is recommended for any application requiring precise physical data.

Synthesis and Characterization Workflow

The synthesis of this compound can be approached through established methods for the construction of substituted pyrazines. A plausible synthetic route involves the condensation of a diamine with a diketone, followed by chlorination and subsequent nucleophilic substitution.

Proposed Synthetic Pathway

A logical synthetic approach would start from a commercially available dichloropyrazine, followed by a nucleophilic aromatic substitution with imidazole.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add imidazole (1.1 eq) and a base, for instance, potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques.

| Technique | Predicted Spectral Data |

| ¹H NMR | Signals corresponding to the protons on the pyrazine and imidazole rings are expected in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts and coupling constants would depend on the electronic environment. |

| ¹³C NMR | Resonances for the carbon atoms of both the pyrazine and imidazole rings would be observed. The carbon attached to the chlorine atom is expected to be deshielded. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations of the heterocyclic systems, and the C-Cl stretching vibration are anticipated. |

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the electronic nature of the pyrazine and imidazole rings, as well as the presence of the chloro substituent.

-

Nucleophilic Aromatic Substitution: The chlorine atom on the electron-deficient pyrazine ring is susceptible to nucleophilic displacement. This allows for the introduction of a wide range of functional groups, making it a versatile intermediate for the synthesis of more complex molecules.

-

Electrophilic Substitution: The pyrazine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms.[5] Reactions would likely require harsh conditions and may not be regioselective.

-

Stability: The compound is expected to be relatively stable under normal laboratory conditions. A Safety Data Sheet (SDS) suggests that it should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine scaffold is a privileged structure in drug discovery, and its derivatives have been extensively investigated for a variety of therapeutic targets.

Kinase Inhibition

A significant number of kinase inhibitors incorporate the pyrazine ring. The nitrogen atoms of the pyrazine can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site. The 2-chloro-6-imidazolylpyrazine scaffold provides a solid foundation for the design of potent and selective kinase inhibitors for oncology and other diseases.

Other Therapeutic Areas

Beyond oncology, pyrazine derivatives have shown promise in various other therapeutic areas, including:

-

Antimicrobial Agents: The pyrazine nucleus is found in compounds with antibacterial and antifungal properties.[2][7]

-

Central Nervous System (CNS) Disorders: Certain pyrazine derivatives have been explored for their potential in treating neurological and psychiatric conditions.

-

Anti-inflammatory Agents: The anti-inflammatory potential of pyrazine-containing molecules is an active area of research.[2]

The structural features of this compound make it an attractive starting point for the development of new therapeutic agents in these and other disease areas.

Safety and Handling

Based on available Safety Data Sheets for this compound and similar compounds, the following safety precautions should be observed[10]:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents.

For detailed and up-to-date safety information, always refer to the latest version of the Safety Data Sheet provided by the supplier.

Conclusion

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijbpas.com [ijbpas.com]

- 4. researchgate.net [researchgate.net]

- 5. irjmets.com [irjmets.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

2-Chloro-6-(1H-imidazol-1-yl)pyrazine CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-Chloro-6-(1H-imidazol-1-yl)pyrazine, identified by the CAS number 941294-48-0 , is a heterocyclic organic compound with the molecular formula C₇H₅ClN₄ . This molecule belongs to the pyrazine family, a class of nitrogen-containing aromatic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The structure incorporates a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, substituted with a chlorine atom and an imidazole group. The pyrazine moiety is a key component in numerous natural products and clinically approved drugs, highlighting its importance as a pharmacophore.[3][4][5]

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential applications in drug discovery and development. While specific experimental data for this compound is limited in publicly accessible literature, this guide will leverage data from structurally related compounds and established principles of medicinal chemistry to provide valuable insights for researchers.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be conceptually approached through a nucleophilic aromatic substitution (SₙAr) reaction. This common and reliable method in heterocyclic chemistry involves the displacement of a leaving group from an aromatic ring by a nucleophile. In this case, the likely precursors are a di-substituted pyrazine and imidazole.

A plausible synthetic route involves the reaction of 2,6-dichloropyrazine with imidazole. The pyrazine ring, being electron-deficient due to the two nitrogen atoms, is activated towards nucleophilic attack. The chlorine atoms are good leaving groups, facilitating the substitution. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure based on common practices for SₙAr reactions involving heteroaromatics. Optimization of reaction conditions (temperature, solvent, base, and reaction time) would be necessary to achieve high yields and purity.

-

Reagent Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.1 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition : To the solution, add a non-nucleophilic base such as sodium hydride (NaH, 1.2 equivalents) or potassium carbonate (K₂CO₃, 2.0 equivalents) in portions at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the imidazole.

-

Substrate Addition : Dissolve 2,6-dichloropyrazine (1.0 equivalent) in the same solvent and add it dropwise to the reaction mixture at room temperature.

-

Reaction : Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up : Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction : Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Workflow for the Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Physicochemical Properties

| Property | Estimated Value | Basis for Estimation |

| Molecular Weight | 180.59 g/mol | Calculated from the molecular formula (C₇H₅ClN₄) |

| Appearance | White to off-white solid | Analogy with similar substituted pyrazines |

| Melting Point | Not available | Likely a solid at room temperature |

| Boiling Point | Not available | Expected to be relatively high due to its aromatic and polar nature |

| Solubility | Soluble in organic solvents like DMSO and DMF. Sparingly soluble in water. | General solubility of similar heterocyclic compounds |

| pKa | Not available | The imidazole and pyrazine nitrogens will have basic character. |

Applications in Drug Discovery and Development

The combination of the pyrazine and imidazole scaffolds in this compound makes it a valuable building block in medicinal chemistry. Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The imidazole ring is also a common feature in many pharmaceuticals, contributing to binding interactions with biological targets.

This compound can serve as a versatile intermediate for the synthesis of more complex molecules. The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) through SₙAr reactions, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme. The pyrazine ring system is a well-established scaffold in this area. The nitrogen atoms of the pyrazine and imidazole moieties can form crucial hydrogen bonds with the hinge region of the kinase domain. The chlorine atom provides a handle for further chemical modification to enhance potency and selectivity.

Conceptual Signaling Pathway Inhibition

The diagram below illustrates a conceptual model of how a derivative of this compound could act as a kinase inhibitor, disrupting a cancer-related signaling pathway.

Caption: Conceptual inhibition of a kinase signaling pathway by a pyrazine-based drug candidate.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted before use.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling : Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal : Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising heterocyclic compound with significant potential as a building block in the design and synthesis of novel therapeutic agents. Its pyrazine-imidazole scaffold is a privileged structure in medicinal chemistry, and the presence of a reactive chlorine atom allows for extensive chemical derivatization. While specific biological data for this compound is not widely reported, its structural features suggest that it is a valuable starting point for the development of kinase inhibitors and other targeted therapies. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

An In-Depth Technical Guide to 2-Chloro-6-(1H-imidazol-1-yl)pyrazine and the Broader Significance of the Pyrazinyl-Imidazole Scaffold in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, including its fundamental properties and synonyms. Recognizing the limited publicly available, in-depth research on this specific molecule, this document extends its scope to the broader, and medicinally significant, class of imidazo[1,2-a]pyrazine derivatives. By examining a representative analogue, this guide will delve into synthetic methodologies, detailed spectroscopic characterization, and the mechanistic basis of its biological activity, thereby providing a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic scaffold.

Chemical Identity of this compound

The subject of this guide, this compound, is a heterocyclic organic compound featuring a pyrazine ring substituted with a chlorine atom and an imidazole ring.

IUPAC Name and Synonyms

-

Common Synonyms: 2-Chloro-6-(imidazol-1-yl)pyrazine[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily predicted data from computational models.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₄ | [1][2] |

| Molecular Weight | 180.59 g/mol | [2] |

| Boiling Point | 356.0±42.0 °C (Predicted) | [2] |

| Density | 1.47±0.1 g/cm³ (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

While specific research on this compound is sparse, the fused imidazo[1,2-a]pyrazine ring system is a well-established and highly valued scaffold in drug discovery.[3] This structural motif is considered a "privileged" scaffold due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.

Derivatives of imidazo[1,2-a]pyrazine have demonstrated a broad spectrum of biological effects, including:

-

Antiviral properties[3]

-

Anti-inflammatory effects

-

Antimicrobial activity

The versatility of this scaffold stems from its rigid, planar structure and the strategic placement of nitrogen atoms, which can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.

Synthesis of Imidazo[1,2-a]pyrazine Derivatives: A Representative Protocol

The synthesis of imidazo[1,2-a]pyrazines can be achieved through various synthetic routes. A common and effective method is the one-pot, three-component condensation reaction.[5] This approach offers efficiency and the ability to generate a diverse library of derivatives.

General Experimental Protocol: Iodine-Catalyzed Three-Component Synthesis

This protocol is a representative example of the synthesis of an imidazo[1,2-a]pyrazine derivative.

Objective: To synthesize a 2,3-disubstituted imidazo[1,2-a]pyrazine via a one-pot reaction.

Materials:

-

2-Aminopyrazine

-

Aryl aldehyde (e.g., 4-nitrobenzaldehyde)

-

Isocyanide (e.g., tert-butyl isocyanide)

-

Iodine (I₂)

-

Ethanol (EtOH)

Procedure:

-

To a solution of 2-aminopyrazine (1.0 mmol) and 4-nitrobenzaldehyde (1.0 mmol) in ethanol (10 mL), add tert-butyl isocyanide (1.2 mmol).

-

Add a catalytic amount of iodine (5 mol%).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the desired imidazo[1,2-a]pyrazine derivative.[5]

Causality of Experimental Choices: The use of iodine as a catalyst is advantageous due to its low cost, low toxicity, and high efficiency in promoting the cyclization reaction.[5] Ethanol is chosen as a green and readily available solvent. This one-pot approach is highly efficient as it avoids the isolation of intermediates, saving time and resources.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.

Spectroscopic Characterization

The structural elucidation of newly synthesized imidazo[1,2-a]pyrazine derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the synthesized compounds. For a representative 2,3-disubstituted imidazo[1,2-a]pyrazine, the following spectral features are typically observed:

-

¹H NMR:

-

Signals for the protons on the pyrazine ring, typically in the aromatic region (δ 7.5-9.0 ppm).

-

A characteristic singlet for the proton at the C5 position of the imidazo[1,2-a]pyrazine core.

-

Signals corresponding to the substituents at the C2 and C3 positions.

-

-

¹³C NMR:

-

Distinct signals for the carbon atoms of the fused heterocyclic core.

-

Signals for the carbons of the substituents.

-

Table 2: Representative NMR Data for a Substituted Imidazo[1,2-a]pyrazine

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Pyrazine-H | 8.86 | d | H-5 |

| Pyrazine-H | 8.37 | dd | H-6 |

| Pyrazine-H | 7.82 | d | H-8 |

| Aryl-H | 7.2-8.2 | m | Protons on aryl substituents |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |

| Imidazo[1,2-a]pyrazine Core | 114-154 | C2, C3, C5, C6, C8, C8a | |

| Aryl Substituents | 115-140 | Carbons of aryl groups |

Note: The exact chemical shifts will vary depending on the specific substituents and the solvent used.[3]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecule by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

Applications in Drug Development: Kinase Inhibition

A significant area of application for imidazo[1,2-a]pyrazine derivatives is in the development of kinase inhibitors for cancer therapy.[6][7][8] Many cancers are driven by the aberrant activity of protein kinases, making them attractive targets for therapeutic intervention.

Mechanism of Action: Aurora Kinase Inhibition

Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of Aurora kinases, which are key regulators of cell division.[6][7]

Signaling Pathway:

Caption: Mechanism of Aurora kinase inhibition by imidazo[1,2-a]pyrazines.

Imidazo[1,2-a]pyrazine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the Aurora kinase, preventing the phosphorylation of its downstream substrates. This disruption of the normal cell cycle leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.

Quantitative Biological Data

The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Table 3: Representative Biological Activity of Imidazo[1,2-a]pyrazine Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular Effect | Reference |

| Derivative A | Aurora A | 25 | HCT116 | Inhibition of Histone H3 phosphorylation | [7] |

| Derivative B | Aurora B | 50 | HeLa | G2/M cell cycle arrest | [6] |

| GQ352 | Gαq/11 | 8900 | Uveal Melanoma Cells | Antiproliferative activity | [2] |

| TB-25 | Tubulin Polymerization | 23 (against HCT-116) | HCT-116 | G2/M phase cell cycle arrest and apoptosis | [4] |

Conclusion and Future Perspectives

While this compound itself is not extensively characterized in the scientific literature, the broader family of imidazo[1,2-a]pyrazines represents a highly promising and versatile scaffold for the development of novel therapeutics. The synthetic accessibility and the wide range of biological activities make this class of compounds a continued focus of research in medicinal chemistry. Future efforts will likely focus on the development of more selective and potent derivatives, as well as the exploration of their therapeutic potential in a wider range of diseases. The insights and methodologies presented in this guide, based on well-studied analogues, provide a solid foundation for researchers working with this important heterocyclic system.

References

- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Pyrazine and Imidazole Scaffolds in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Activity

Introduction: The Enduring Legacy of Nitrogen Heterocycles in Medicine

Nitrogen-containing heterocyclic compounds form the backbone of a vast arsenal of therapeutic agents, owing to their unique physicochemical properties and their ability to interact with a wide range of biological targets.[1][2][3][4][5][6][7][8][9][10][11][12] Among these, pyrazine and imidazole moieties stand out as privileged structures in medicinal chemistry.[5][7][13][8] Their presence in numerous natural products, such as nucleic acids and amino acids like histidine, underscores their fundamental role in biological systems.[13][14][8] This guide provides an in-depth exploration of the multifaceted biological activities of pyrazine and imidazole-containing compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation, moving beyond a mere recitation of facts to explain the causal relationships that drive successful drug design.

Part 1: The Pharmacological Landscape of Pyrazine and Imidazole Derivatives

The structural versatility of pyrazine and imidazole rings allows for a broad spectrum of pharmacological activities.[1][2][3][4][5][7][14][8][9][10][11][12][15][16][17] These scaffolds can be readily modified to fine-tune their electronic and steric properties, thereby optimizing their interaction with specific biological targets and enhancing their therapeutic efficacy.[18][12]

Antimicrobial and Antifungal Prowess: Disrupting Microbial Defenses

A primary mechanism of action for many imidazole-based antifungal agents, such as ketoconazole, miconazole, and clotrimazole, is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[19][20] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[20][21] By disrupting ergosterol synthesis, these compounds compromise the integrity and function of the fungal cell membrane, leading to cell growth arrest and death.[20][21] The N3 atom of the imidazole ring plays a crucial role by binding to the heme iron atom of the cytochrome P450 enzyme.[22]

Pyrazine derivatives also exhibit significant antimicrobial activity.[23][24][25][26] For instance, pyrazinamide is a first-line drug for the treatment of tuberculosis.[27][28][29] It is a prodrug that is converted to its active form, pyrazinoic acid, which is believed to disrupt membrane transport and energy metabolism in Mycobacterium tuberculosis.[27]

For imidazole antifungals, lipophilicity and the nature of substituents on the imidazole ring significantly impact activity.[19][30][31] For example, the presence of halogenated phenyl groups often enhances antifungal potency.[31] In pyrazine-based antimicrobials, modifications to the pyrazine ring and the introduction of various side chains can modulate their spectrum of activity and potency.[23][25]

A standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains is the broth microdilution assay.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a fungal strain.

Materials:

-

Test compounds (imidazole or pyrazine derivatives)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)[19][20]

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Preparation of Inoculum: Culture the fungal strain on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution of Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the 96-well plate using RPMI-1640 medium.

-

Inoculation: Add the standardized fungal inoculum to each well, resulting in a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring the absorbance at 600 nm.

Anticancer Activity: Targeting the Hallmarks of Cancer

Both pyrazine and imidazole scaffolds are prevalent in anticancer drug discovery, targeting various hallmarks of cancer.[3][6][7][13][9][10][11][32][33][34][35][36] Their mechanisms of action are diverse and include:

-

Kinase Inhibition: Many imidazole-based compounds act as inhibitors of key kinases involved in cancer cell signaling pathways, such as EGFR, BCR-ABL, and RAF kinases.[32][33][34]

-

Tubulin Polymerization Inhibition: Some imidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[6][33]

-

Induction of Apoptosis and Senescence: Certain imidazole compounds can induce apoptosis and cellular senescence in cancer cells.[35]

-

Histone Acetyltransferase (HAT) Inhibition: Pyrazine-containing compounds have been identified as inhibitors of p300/CBP HAT, which play a crucial role in gene regulation.[37]

-

VEGFR-2 Inhibition: Pyrazine-pyridine biheteroaryls have been developed as potent inhibitors of VEGFR-2, a key regulator of angiogenesis.[38]

The anticancer activity of these compounds is highly dependent on the nature and position of substituents. For kinase inhibitors, specific functional groups are required to interact with the ATP-binding pocket of the target kinase.[32] For tubulin inhibitors, the overall shape and electronic properties of the molecule are critical for binding to tubulin.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Test compounds

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 24-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory and Other Biological Activities

Pyrazine and imidazole derivatives also exhibit a range of other important biological activities, including anti-inflammatory, analgesic, and antioxidant effects.[3][4][16][17] Their anti-inflammatory properties often stem from the modulation of inflammatory mediators.[18]

Part 2: Synthesis and Characterization of Pyrazine and Imidazole Derivatives

The synthesis of diverse libraries of pyrazine and imidazole derivatives is crucial for exploring their structure-activity relationships.[4][5][18][8]

General Synthetic Strategies

A common method for synthesizing imidazole derivatives is the Debus synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia.[8] Other methods include the reaction of an α-halo ketone with an amidine.

Pyrazine derivatives can be synthesized through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.[4] Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are also widely used to introduce various substituents onto the pyrazine ring.[4][38]

Characterization Techniques

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) spectroscopy

-

Melting Point determination

Part 3: Data Presentation and Visualization

Quantitative Data Summary

The biological activity data for a series of compounds is best presented in a tabular format for easy comparison.

Table 1: In Vitro Anticancer Activity of Imidazole Derivatives against MCF-7 Breast Cancer Cells

| Compound ID | Substituents | IC50 (µM)[32] |

| 1 | (E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amine | 3.02[32] |

| 2 | Imidazole-pyrazole hybrid with halogen and methoxy groups | 12[32] |

| 3 | Imidazole-pyrazole hybrid with halogen and methyl groups | 12[32] |

| Erlotinib (Ref.) | - | - |

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazine Derivatives against S. aureus and E. coli

| Compound ID | Substituents | MIC (µg/mL) against S. aureus[25] | MIC (µg/mL) against E. coli[25] |

| 2e | Triazolo[4,3-a]pyrazine derivative | 32[25] | 16[25] |

| Ampicillin (Ref.) | - | 32[25] | 8[25] |

Visualizing Molecular Pathways and Experimental Workflows

Graphviz diagrams are invaluable for illustrating complex biological pathways and experimental procedures.

Caption: Mechanism of action of imidazole antifungals.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Perspectives

Pyrazine and imidazole-containing compounds continue to be a rich source of inspiration for the development of novel therapeutic agents. Their proven track record in a multitude of disease areas, coupled with the relative ease of their synthesis and modification, ensures their continued prominence in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic profiles and reduced off-target effects. The application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will further accelerate the discovery of new drug candidates based on these versatile heterocyclic scaffolds.[30][39]

References

- 1. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. jopir.in [jopir.in]

- 6. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. chemijournal.com [chemijournal.com]

- 9. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. ijrar.org [ijrar.org]

- 15. A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]

- 20. biolmolchem.com [biolmolchem.com]

- 21. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 22. Imidazole - Wikipedia [en.wikipedia.org]

- 23. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. rjpbcs.com [rjpbcs.com]

- 25. mdpi.com [mdpi.com]

- 26. benchchem.com [benchchem.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. academic.oup.com [academic.oup.com]

- 32. mdpi.com [mdpi.com]

- 33. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 34. ijsrtjournal.com [ijsrtjournal.com]

- 35. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 36. Pharmacological activity and mechanism of pyrazines [ouci.dntb.gov.ua]

- 37. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 38. pubs.acs.org [pubs.acs.org]

- 39. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of the Pyrazine Scaffold in Oncology: A Technical Guide to Therapeutic Applications

Abstract

The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, has emerged as a privileged scaffold in modern medicinal chemistry, particularly within the oncology landscape.[1][2] Its unique physicochemical properties and versatile synthetic handles have enabled the development of a new generation of targeted therapeutics. This technical guide provides an in-depth exploration of the therapeutic applications of pyrazine derivatives in oncology, designed for researchers, medicinal chemists, and drug development professionals. We will dissect the core mechanisms of action, present case studies of clinically impactful pyrazine-based drugs, and provide detailed, field-proven experimental protocols for their preclinical evaluation.

Introduction: The Pyrazine Core - A Cornerstone for Innovation in Cancer Therapy

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and nitrogen-containing heterocycles are of particular importance.[3] The pyrazine ring, with its distinct electronic distribution and capacity for diverse substitutions, serves as an excellent bioisostere for other aromatic systems and provides a rigid framework for the precise spatial orientation of pharmacophoric elements.[1] These characteristics have made pyrazine derivatives a focal point in the quest for novel anticancer agents.[2][3] A significant number of these derivatives have demonstrated potent inhibitory activity against a range of oncologically relevant targets, most notably protein kinases.[4][5]

The dysregulation of protein kinase activity is a hallmark of many cancers, driving aberrant cellular processes such as proliferation, survival, and metastasis.[4][5] Pyrazine-based small molecules have shown remarkable efficacy as kinase inhibitors, often functioning as ATP-competitive agents that bind to the ATP-binding pocket of the target kinase.[4][6] This guide will delve into the specific molecular interactions and downstream consequences of this inhibition, as well as explore other anticancer mechanisms elicited by this versatile chemical class.

Dominant Mechanisms of Action of Pyrazine Derivatives in Oncology

The anticancer effects of pyrazine derivatives are multifaceted, though a predominant mechanism is the inhibition of protein kinases that are crucial for tumor cell signaling. Other key mechanisms include the induction of apoptosis through various pathways.

Kinase Inhibition: A Primary Therapeutic Strategy

Protein kinases are central nodes in the signaling networks that govern cell fate.[4] Pyrazine derivatives have been successfully developed to target a variety of these kinases, leading to the disruption of oncogenic signaling cascades.

-

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is hyperactive in many B-cell malignancies.[7] Pyrazine-based inhibitors can irreversibly bind to BTK, blocking its activity and thereby inhibiting B-cell proliferation and survival.[6][7]

-

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4][5] Pyrazine derivatives have been designed to inhibit both the internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3, leading to the induction of apoptosis in leukemic cells.[2][4]

-

Protein Kinase C (PKC) Inhibition: The PKC family of kinases is implicated in the pathogenesis of several cancers, including uveal melanoma, where mutations in GNAQ and GNA11 lead to constitutive PKC activation.[1][8] Pyrazine-based PKC inhibitors can block this signaling, thereby halting cancer cell growth.[8][9]

Induction of Apoptosis

Beyond kinase inhibition, certain pyrazine derivatives can trigger programmed cell death through alternative mechanisms:

-

Modulation of the Bax/Bcl2 Axis and Survivin: Some pyrazine compounds have been shown to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl2 and the inhibitor of apoptosis protein (IAP) survivin.[10]

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels can induce oxidative stress and trigger apoptosis.[11] Certain pyrazine derivatives have been found to exert their anticancer effects by promoting the accumulation of ROS in cancer cells.

Case Studies: Clinically Approved Pyrazine-Based Oncology Drugs

The therapeutic potential of the pyrazine scaffold is best illustrated by the successful clinical translation of several derivatives.

| Drug Name (Brand Name) | Target Kinase(s) | FDA-Approved Indication(s) | Mechanism of Action |

| Acalabrutinib (Calquence) | Bruton's Tyrosine Kinase (BTK) | Chronic Lymphocytic Leukemia (CLL) | Irreversibly binds to Cys481 in the ATP-binding pocket of BTK, leading to inhibition of BCR signaling and B-cell proliferation.[6][7] |

| Gilteritinib (Xospata) | FLT3, AXL | Relapsed/Refractory Acute Myeloid Leukemia (AML) with a FLT3 mutation.[4] | Inhibits FLT3-ITD and FLT3-TKD mutations, blocking downstream signaling pathways such as PI3K/AKT and RAS/MAPK, and inducing apoptosis.[2][4] |

| Darovasertib | Protein Kinase C (PKC) | Investigational for Metastatic Uveal Melanoma | Inhibits classical and novel PKC isoforms, blocking the signaling cascade downstream of GNAQ/GNA11 mutations.[8][9][12] |

Key Signaling Pathways Targeted by Pyrazine Derivatives

A visual representation of the signaling pathways discussed provides a clearer understanding of the points of intervention for pyrazine-based therapeutics.

References

- 1. Combined PKC and MEK inhibition in uveal melanoma with GNAQ and GNA11 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]

- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 6. The role of acalabrutinib in adults with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 8. Darovasertib, a novel treatment for metastatic uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinicaltrials.eu [clinicaltrials.eu]

- 10. Protein Kinase Signaling Networks Driven by Oncogenic Gq/11 in Uveal Melanoma Identified by Phosphoproteomic and Bioinformatic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical Trial Evaluates Promising Combination Therapy for Metastatic Uveal Melanoma - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]

- 12. oncodaily.com [oncodaily.com]

The Emergence of Imidazo[1,2-a]pyrazines: A Technical Guide to the Discovery of Selective AMPA Receptor Negative Allosteric Modulators

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and early development of a novel class of selective α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor negative allosteric modulators (NAMs): the imidazo[1,2-a]pyrazines. We will deconstruct the scientific journey, from the initial high-throughput screening campaign that identified the chemical scaffold to the subsequent structure-activity relationship (SAR) optimization and in vivo validation. This guide is designed to offer field-proven insights into the experimental choices and methodologies that propelled this promising class of compounds forward, with a particular focus on their selectivity for AMPA receptors associated with the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8).

Introduction: The Rationale for Targeting AMPA Receptors with Negative Allosteric Modulators

Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS), and its signaling is primarily mediated by ionotropic glutamate receptors (iGluRs), including the AMPA receptor (AMPAR).[1] AMPARs are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission and are crucial for synaptic plasticity, a fundamental process for learning and memory.[1][2] These receptors are tetrameric assemblies of four pore-forming subunits (GluA1-4) and are often associated with auxiliary proteins, such as TARPs, which modulate their trafficking and pharmacology.[1][3]

While essential for normal brain function, excessive AMPAR activation can lead to excitotoxicity, a pathological process implicated in a variety of neurological and psychiatric disorders, including epilepsy, stroke, and neurodegenerative diseases.[4][5] Therefore, dampening AMPAR activity presents a compelling therapeutic strategy. Negative allosteric modulators (NAMs) offer a sophisticated approach to achieving this. Unlike competitive antagonists that block the glutamate binding site, NAMs bind to a distinct (allosteric) site on the receptor, reducing the probability of channel opening in the presence of glutamate.[3][6][7] This mechanism provides a more nuanced and potentially safer modulation of receptor function, as it preserves the temporal and spatial dynamics of endogenous glutamate signaling.

The Dawn of a New Scaffold: High-Throughput Screening and Hit Identification

The journey to discovering the imidazo[1,2-a]pyrazine scaffold began with a high-throughput screening (HTS) campaign designed to identify compounds that could selectively inhibit the function of AMPA receptors associated with the TARP γ-8 subunit.[1] TARP γ-8 is highly expressed in the hippocampus, a brain region critically involved in seizure generation, making it an attractive target for anti-epileptic drug discovery.[1]

High-Throughput Screening Protocol

The HTS assay utilized a HEK-293 cell line stably expressing a fusion protein of the TARP γ-8 subunit and the GluA1o "flop" splice variant of the AMPA receptor subunit.[1] This engineered cell line provided a robust and specific system for interrogating γ-8-containing AMPARs.

Step-by-Step HTS Protocol:

-

Cell Plating: HEK-293 cells expressing the GluA1o-TARP γ-8 fusion protein are seeded into 384-well microplates and cultured to form a confluent monolayer.

-

Compound Addition: Test compounds from a chemical library are added to the wells at a specific concentration.

-

Fluorescent Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4) is loaded into the cells. This dye exhibits an increase in fluorescence intensity upon binding to intracellular calcium.

-

Agonist Stimulation: The AMPA receptor agonist, glutamate, is added to the wells to stimulate receptor activation and subsequent calcium influx.

-

Fluorescence Reading: The fluorescence intensity in each well is measured using a fluorescence plate reader. A decrease in the glutamate-induced calcium flux in the presence of a test compound indicates potential inhibitory activity.

-

Counter-Screening: Confirmed hits are then counter-screened in a similar assay using cells co-transfected with GluA1o and a different TARP subunit, such as γ-2, to assess selectivity.[1]

This screening cascade led to the identification of imidazo[1,2-a]pyrazine 5 as a promising hit with encouraging potency and selectivity for TARP γ-8-containing AMPARs.[1]

Initial Hit Confirmation and Characterization

The initial hit, imidazo[1,2-a]pyrazine 5 , emerged from the HTS campaign due to its ability to block glutamate-induced calcium flux specifically in cells expressing TARP γ-8.[1] This compound, along with a benzimidazole hit, was prioritized for further investigation based on its favorable initial profile.

From Hit to Lead: Structure-Activity Relationship (SAR) Optimization

With a validated hit in hand, the next phase focused on a focused medicinal chemistry effort to optimize the imidazo[1,2-a]pyrazine scaffold. The primary goals of this optimization were to enhance potency, improve selectivity, and refine the pharmacokinetic properties to yield a brain-penetrant lead compound.[1]

Synthetic Strategy

The synthesis of the imidazo[1,2-a]pyrazine analogs was achieved through a multi-step sequence. A key step involved the condensation of 2-amino-3-chloropyrazine with an α-chloro-acetophenone derivative, followed by bromination to yield a dihalo-imidazopyrazine intermediate.[1] This intermediate served as a versatile scaffold for introducing chemical diversity at different positions of the core structure through reactions like selective displacement of the chloro group and Suzuki couplings for functionalization at the 3-position.[1]

Key SAR Insights

The SAR studies systematically explored modifications at various positions of the imidazo[1,2-a]pyrazine core. These efforts led to the identification of key structural features that govern the potency and selectivity of these compounds. While the specific details of the SAR are proprietary to the discovering institution, the published research indicates that this iterative process of design, synthesis, and testing yielded subnanomolar and brain-penetrant leads.[1]

In Vitro and In Vivo Characterization of Optimized Leads

The optimized imidazo[1,2-a]pyrazine compounds underwent a battery of in vitro and in vivo assays to thoroughly characterize their pharmacological and pharmacokinetic properties.

In Vitro Pharmacology

Electrophysiology: The functional activity of the compounds was further confirmed and quantified using patch-clamp electrophysiology on HEK-293 cells expressing the target AMPA receptor subunits. This technique provides a direct measure of the ion channel activity and allows for the determination of key pharmacological parameters like the half-maximal inhibitory concentration (IC50).

Detailed Electrophysiology Protocol:

-

Cell Preparation: HEK-293 cells expressing the desired AMPA receptor and TARP subunit combination are cultured on glass coverslips.

-

Patch Pipette Preparation: Glass micropipettes with a tip diameter of ~1-2 µm are fabricated and filled with an internal solution that mimics the intracellular ionic composition.

-

Whole-Cell Configuration: A patch pipette is brought into contact with a single cell, and a giga-ohm seal is formed. The cell membrane under the pipette tip is then ruptured to achieve the whole-cell recording configuration, allowing for control and measurement of the cell's membrane potential and currents.

-

Drug Application: The test compound is applied to the cell via a rapid perfusion system.

-

Agonist Application and Current Measurement: Glutamate is applied to elicit an inward current through the AMPA receptors. The peak amplitude of this current is measured in the absence and presence of the test compound.

-

Data Analysis: The inhibitory effect of the compound is calculated, and concentration-response curves are generated to determine the IC50 value.

Pharmacokinetics and In Vivo Efficacy

Promising compounds were advanced into in vivo studies in animal models to assess their pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and their therapeutic potential. For the imidazo[1,2-a]pyrazine series, high in vivo clearance was identified as a liability that hindered further development of this specific chemotype.[1]

However, the knowledge gained from this series was instrumental in the development of an isosteric pyrazolopyrimidine scaffold, which exhibited improved microsomal stability and efflux liabilities.[1][8] This highlights a crucial aspect of drug discovery: even a series that does not yield a clinical candidate can provide invaluable insights that guide future research. The resulting pyrazolopyrimidine compound, 26 (JNJ-61432059), demonstrated dose-dependent receptor occupancy in the mouse hippocampus and robust seizure protection in preclinical models of epilepsy.[1][8]

Mechanism of Action: Allosteric Inhibition of AMPA Receptors

Imidazo[1,2-a]pyrazines and other non-competitive AMPAR antagonists act via a negative allosteric mechanism.[6][7] They bind to a site on the receptor that is distinct from the glutamate binding pocket.[6] This binding event induces a conformational change in the receptor that decouples the ligand-binding domain from the ion channel gate, thereby reducing the efficiency of channel opening upon glutamate binding.[6][7] This allosteric inhibition effectively dampens the excitatory signal without completely blocking it, offering a more refined level of control over neuronal excitability.

Visualizing the Science

Core Chemical Structure

Caption: The core chemical structure of imidazo[1,2-a]pyrazine.

Discovery Workflow

Caption: The workflow for the discovery and optimization of imidazo[1,2-a]pyrazine-based AMPAR NAMs.

AMPA Receptor Signaling Pathway

Caption: Simplified signaling pathway of an AMPA receptor and the inhibitory action of an imidazo[1,2-a]pyrazine NAM.

Conclusion and Future Directions

The discovery of the imidazo[1,2-a]pyrazine scaffold represents a significant advancement in the quest for selective AMPA receptor negative allosteric modulators. While this particular chemical series faced challenges with in vivo clearance, the scientific insights gained were pivotal. The journey from HTS to lead optimization provided a clear understanding of the SAR for this class of compounds and ultimately guided the successful development of a closely related, isosteric pyrazolopyrimidine series with a more favorable drug-like profile.

Future research in this area will likely focus on the discovery of novel scaffolds with improved pharmacokinetic properties and the exploration of their therapeutic potential in a wider range of neurological and psychiatric disorders. The continued development of selective AMPAR NAMs holds great promise for delivering new and effective treatments for diseases characterized by glutamate excitotoxicity.

References

- 1. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AMPA receptor - Wikipedia [en.wikipedia.org]

- 3. Allosteric Modulation of Ionotropic Glutamate Receptors: An Outlook on New Therapeutic Approaches To Treat Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of 4,10-dihydro-4-oxo-4H-imidazo[1,2-a]indeno[1,2-e]pyrazine derivatives: highly potent and selective AMPA receptor antagonists with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutational Analysis and Modeling of Negative Allosteric Modulator Binding Sites in AMPA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric Competition and Inhibition in AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric competition and inhibition in AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Imidazo[1,2- a]pyrazines and Pyrazolo[1,5- c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Authored for Drug Development Professionals, Researchers, and Scientists

Section 1: Compound Profile and Risk Foundation

2-Chloro-6-(1H-imidazol-1-yl)pyrazine is a heterocyclic organic compound recognized for its role as a key intermediate and building block in medicinal chemistry and drug discovery. Its distinct structure, featuring a chlorinated pyrazine ring linked to an imidazole moiety, makes it a valuable precursor for synthesizing a range of pharmacologically active molecules. The reactivity of the chloro-substituent allows for nucleophilic substitution, enabling the construction of more complex molecular architectures.

While this compound is pivotal for research, comprehensive, peer-reviewed toxicological data is not extensively published. Therefore, this guide establishes a robust safety framework by applying the principle of chemical analogy. The handling and emergency protocols outlined herein are synthesized from the known hazards of structurally similar chlorinated pyrazines and imidazole-containing compounds. This conservative approach ensures a high margin of safety in the absence of specific GHS classifications for the title compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 941294-48-0 | [1][2] |

| Molecular Formula | C₇H₅ClN₄ | [1][3] |

| Molecular Weight | 180.59 g/mol | [1][3] |

| Physical Form | Solid (presumed based on analogs) | [4][5] |

| Storage | Store in a dry, cool, well-ventilated place | [3][6][7] |

Section 2: Hazard Analysis Based on Chemical Analogy

Given the limited specific data, a critical risk assessment must be derived from analogous compounds. For instance, 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine (CAS 1248513-58-7), which differs only by an ethyl group on the imidazole ring, provides critical hazard insights.[4] This data serves as a reliable surrogate for establishing baseline safety precautions.

Table 2: GHS Hazard Classifications of a Close Structural Analog

| Hazard Statement | GHS Code | Description | Source |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [4] |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Eye Irritation | H319 | Causes serious eye irritation | [4] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [7] |

The primary routes of occupational exposure are inhalation of the solid particulate, direct skin contact, eye contact, and accidental ingestion. The fine, potentially dusty nature of the solid necessitates stringent controls to prevent aerosolization.

Section 3: Hierarchy of Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to hazard mitigation is essential, prioritizing engineering and administrative controls to minimize reliance on PPE alone.

Caption: Hierarchy of controls, prioritizing engineering solutions.

Engineering Controls

The single most critical engineering control for handling this compound is a certified chemical fume hood. This containment device is non-negotiable as it prevents the inhalation of airborne particles and protects the operator from splashes. All manipulations, including weighing, transferring, and preparing solutions, must occur within the sash of the fume hood.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on the identified risks of irritation and acute toxicity.

Table 3: Required Personal Protective Equipment

| Body Part | Protection | Standard / Specification | Rationale |

| Body | Professional Lab Coat | --- | Protects against minor spills and contamination of personal clothing.[8] |

| Hands | Nitrile Rubber Gloves | EN 374 | Provides a barrier against skin contact, which can cause irritation. Gloves must be inspected before use and changed immediately if contaminated.[8][9] |

| Eyes | Safety Goggles or Glasses with Side Shields | EN 166 / ANSI Z87.1 | Protects against airborne dust and splashes, preventing serious eye irritation.[8] |

| Respiratory | None required under normal fume hood use. | --- | For large spills or ventilation failure, a NIOSH/MSHA-approved respirator may be necessary.[8] |

Section 4: Standard Operating Protocol for Safe Handling

This protocol provides a self-validating workflow where each step is designed to systematically mitigate exposure risks.

Caption: Step-by-step workflow for handling the solid compound.

Detailed Protocol Steps:

-

Pre-Operation Checkout:

-

Verify that the chemical fume hood has been certified within the last year.

-

Don all PPE as specified in Table 3.

-

Assemble all necessary materials (spatulas, weigh boats, solvent, reaction vessel) inside the fume hood to minimize traffic in and out of the containment area.

-

-

Aliquotting and Weighing:

-

Place the stock container of this compound in the fume hood. Allow it to equilibrate to the ambient temperature to prevent moisture condensation.

-

Carefully open the container. Use a clean spatula to transfer the desired amount of solid to an anti-static weigh boat on a tared balance.

-

Perform all transfers slowly and deliberately to avoid creating airborne dust.

-

Once the desired mass is obtained, securely close the primary stock container.

-

-

Post-Handling Decontamination and Cleanup:

-

Wipe down the spatula, weigh boat, and any contaminated surfaces with a suitable solvent (e.g., isopropanol), disposing of the wipes in a designated hazardous waste container.

-

Segregate all contaminated disposable items (gloves, wipes, weigh boats) into a clearly labeled hazardous waste bag or container.[7]

-

-

Doffing PPE and Personal Hygiene:

-

Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items.

-

Immediately wash hands thoroughly with soap and water.[6]

-

Section 5: Storage, Incompatibilities, and Waste Management

Storage Conditions

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

-

Location: Store in a dry, cool, and well-ventilated area.[6][7]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7]

-

Security: For compounds with significant acute toxicity, storing in a locked cabinet is advisable to control access.[7]

Chemical Incompatibilities

Based on the pyrazine structure, avoid contact with:

-

Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[5]

-

Strong Acids: May cause decomposition or hazardous reactions.[5]

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

-

Classification: Waste must be classified according to local, state, and federal regulations.[7]

-

Containers: Use designated, sealed, and clearly labeled containers for solid and liquid waste.

-

Disposal Route: Never dispose of this chemical down the drain or in regular trash.[6] All waste must be handled by a licensed hazardous waste disposal service.[7]

Section 6: Emergency Response Protocols

Rapid and correct response during an emergency is crucial to minimizing harm.

Accidental Release or Spill

Caption: Decision flowchart for responding to a chemical spill.

-

Minor Spill (inside fume hood):

-

Ensure appropriate PPE is worn.

-

Cover the spill with an inert absorbent material like sand, silica gel, or vermiculite.[6]

-

Carefully sweep the absorbed material into a designated hazardous waste container.

-

Decontaminate the area with a suitable solvent and dispose of cleaning materials as hazardous waste.

-

-

Major Spill (outside fume hood):

-

Evacuate the immediate area.

-

Alert colleagues and contact your institution's Environmental Health & Safety (EHS) department.

-

Prevent entry to the contaminated area until emergency personnel arrive.

-

Fire Response

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9][10] Do not use a direct stream of water, as it may scatter the material.

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with hazardous decomposition products, which may include nitrogen oxides, carbon oxides, and hydrogen chloride gas.[10]

First Aid Measures

Table 4: Emergency First Aid Procedures

| Exposure Route | Action |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[1][5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1] |

Section 7: Conclusion

The safe handling of this compound demands a proactive and conservative safety mindset. While specific toxicological data remains sparse, the known hazards of closely related analogs—acute oral toxicity, skin irritation, and serious eye irritation—provide a clear mandate for stringent safety protocols. Adherence to the hierarchy of controls, especially the mandatory use of a chemical fume hood, combined with meticulous personal hygiene and correct PPE usage, forms the cornerstone of safe laboratory practice. By following the detailed procedures in this guide, researchers can effectively mitigate risks and ensure a safe environment for innovation.

References

- 1. This compound - Safety Data Sheet [chemicalbook.com]

- 2. This compound [chemicalbook.com]

- 3. CAS 1209457-96-4 | 2-Chloro-3-(1H-imidazol-1-YL)pyrazine - Synblock [synblock.com]

- 4. 2-Chloro-6-(2-ethyl-1H-imidazol-1-yl)pyrazine AldrichCPR 1248513-58-7 [sigmaaldrich.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.be [fishersci.be]

- 7. aksci.com [aksci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. s3.eu-west-2.amazonaws.com [s3.eu-west-2.amazonaws.com]

- 10. echemi.com [echemi.com]

Methodological & Application

Application Note & Protocol: Synthesis of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-6-(1H-imidazol-1-yl)pyrazine, a key building block in medicinal chemistry and materials science. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropyrazine and imidazole. This document details the underlying chemical principles, provides a step-by-step experimental procedure, outlines critical safety protocols, and describes methods for product purification and characterization. The content is designed for researchers, chemists, and professionals in drug development seeking a reliable and well-validated synthetic methodology.

Introduction and Scientific Background

Substituted pyrazines are a class of heterocyclic compounds of significant interest due to their prevalence in the core structures of numerous biologically active molecules.[1] The target molecule, this compound, serves as a versatile intermediate. The remaining chlorine atom can be further functionalized, for example, through cross-coupling reactions, allowing for the generation of diverse molecular libraries for screening and development.

The synthesis route described herein relies on the Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to attack by nucleophiles.[2] The reaction proceeds via a two-step addition-elimination sequence, which is favored on such electron-poor aromatic systems.[3][4][5][6] In this specific application, the imidazole anion, generated in situ, acts as a potent nucleophile, attacking one of the chlorinated carbon centers on the pyrazine ring to displace a chloride leaving group.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of a chlorine atom on 2,6-dichloropyrazine by imidazole follows the addition-elimination pathway characteristic of SNAr reactions.

-

Nucleophile Activation: Imidazole is a weak acid (pKa ≈ 14.5). To serve as an effective nucleophile, its N-H proton must be removed by a base. A strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) is typically used to generate the imidazolide anion. This anion is a significantly stronger nucleophile than neutral imidazole.[7]

-

Nucleophilic Attack: The electron-rich imidazolide anion attacks one of the electron-deficient carbon atoms bonded to a chlorine atom on the pyrazine ring. This breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is resonance-stabilized by the pyrazine nitrogen atoms and the remaining chlorine atom.

-

Elimination and Aromaticity Restoration: The Meisenheimer complex is transient. Aromaticity is restored as the complex collapses, expelling the chloride ion, which is a good leaving group. This results in the formation of the desired product, this compound.

Given the symmetry of 2,6-dichloropyrazine, the initial nucleophilic attack can occur at either the C2 or C6 position with equal probability, leading to a single mono-substituted product.

Experimental Protocol

This protocol describes a representative synthesis on a 10 mmol scale. Adjustments may be necessary for different scales.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount (mmol) | Mass / Volume | Equivalents |